N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions: The phenyl and propyl groups can be introduced through substitution reactions using appropriate reagents.
Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole derivative and the 4-methoxyphenylbenzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-(4-phenylthiazol-2-yl)benzamide
- N-(4-methoxyphenyl)-N-(4-phenyl-5-methyl-1,3-thiazol-2-yl)benzamide
- N-(4-methoxyphenyl)-N-(4-phenyl-5-ethyl-1,3-thiazol-2-yl)benzamide
Uniqueness
N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of the propyl group at the 5-position of the thiazole ring. This structural feature may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C26H24N2O2S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C26H24N2O2S/c1-3-10-23-24(19-11-6-4-7-12-19)27-26(31-23)28(21-15-17-22(30-2)18-16-21)25(29)20-13-8-5-9-14-20/h4-9,11-18H,3,10H2,1-2H3 |
InChI Key |
NMWXZLQKBNEXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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